

Unlocking the Industrial Potential of 2,6-Dinitrop-cresol: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2,6-Dinitro-p-cresol** (DNPC), a versatile chemical compound with a range of existing and potential industrial applications. This document details its chemical and physical properties, synthesis protocols, mechanisms of action, and specific uses, with a focus on providing actionable data and methodologies for research and development.

Chemical and Physical Properties

2,6-Dinitro-p-cresol, also known as 4-methyl-2,6-dinitrophenol, is a yellow crystalline solid.[1] [2] Its key physicochemical properties are summarized in Table 1, providing a foundation for its handling, application, and analysis.



Property	Value	Reference(s)	
Molecular Formula	C7H6N2O5	[1][3]	
Molecular Weight	198.13 g/mol	[1]	
CAS Number	609-93-8	[4][5]	
Appearance	Yellow-orange flakes or needles	[1][4]	
Melting Point	78-82 °C	[6]	
Boiling Point	312 °C (decomposes)	[7]	
Vapor Pressure	5.2×10^{-5} mmHg at 20° C		
рКа	4.23		
Solubility	Slightly soluble in water; Soluble in ethanol, ether, acetone	[2][7]	
UV Absorption Max (in Alcohol)	241 nm (log ϵ = 4.02), 354 nm (log ϵ = 3.72)	[1]	

Key Industrial Applications

The industrial utility of 2,6-DNPC is primarily derived from its reactive nature and biological activity, which are similar to its more extensively studied isomer, 4,6-dinitro-o-cresol (DNOC).[4] [8] Its principal applications include its role as a polymerization inhibitor and as a chemical intermediate.

Polymerization Inhibitor

2,6-DNPC is an effective polymerization inhibitor, particularly for vinyl aromatic compounds such as styrene, during high-temperature distillation and purification processes.[8][9][10] It functions by scavenging free radicals, which are responsible for initiating the polymerization chain reaction. Patents suggest it offers stable and remarkable polymerization inhibition with low consumption, presenting an advantage over more toxic alternatives.[9][10] While direct



comparative performance data is limited in public literature, its efficacy is a key driver of its industrial use.

Chemical Intermediate

DNPC serves as a valuable precursor in the synthesis of a variety of downstream products, leveraging the reactivity of its nitro and hydroxyl groups.

- Dye Synthesis: The aromatic structure of DNPC makes it a suitable intermediate for producing various dyes.[8] Although specific commercial dyes derived directly from 2,6-DNPC are not widely documented, its chemical functionalities allow for its use in creating azo dyes and other colorants.
- Pharmaceuticals and Biologically Active Compounds: The compound is a starting material for synthesizing more complex molecules with potential pharmaceutical applications, including antimicrobial agents.[8] Its inherent antifungal and antibacterial properties are noted, though quantitative efficacy data such as Minimum Inhibitory Concentration (MIC) values are not readily available in the literature.
- Fungicides and Pesticides: Historically, dinitrocresols have been used in agrochemical formulations. 2,6-DNPC is identified as an intermediate for fungicides.[8] However, due to the toxicity associated with this class of compounds, their use in agriculture has been significantly restricted in many regions.[7]

Caption: Industrial applications of **2,6-Dinitro-p-cresol**.

Synthesis and Experimental Protocols

The primary method for synthesizing 2,6-DNPC is through the direct nitration of a cresol precursor. Below are detailed experimental protocols derived from patent literature.

Protocol: Nitration of o-Nitro-p-cresol

This protocol describes a method for synthesizing 2,6-DNPC with high purity and yield.[10]

Materials:

o-Nitro-p-cresol (industrial grade, 97% pure)



• Nitric acid (industrial grade, 68%)

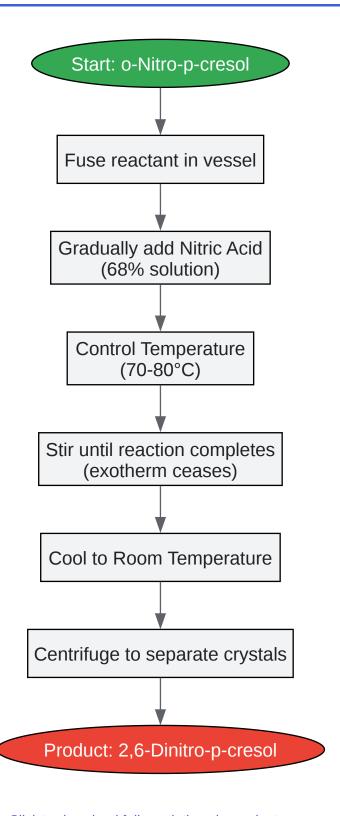
Procedure:

- In a reaction vessel equipped with a stirrer, add 157.73 g (1.0 mol, based on purity) of fused o-nitro-p-cresol.
- While stirring at 60-80 rpm, gradually add 111.17 g (1.2 mol) of 68% nitric acid to the fused reactant.
- The reaction is exothermic; maintain the reaction temperature between 70-80°C.
- Continue stirring until the exothermic reaction ceases, indicating the reaction endpoint.
- Cool the mixture to room temperature to allow for crystallization of the product.
- Separate the crystalline product from the mother liquor via centrifugation.
- The resulting product is **2,6-Dinitro-p-cresol**.

Quantitative Data: This method has been reported to yield up to 191.78 g of product with a purity of 98.60%, corresponding to a yield of 95.50%.[10] Variations in reactant molar ratios and temperature can be used to optimize yield and purity, as summarized in Table 2.

Molar Ratio (o-nitro-p- cresol : HNO ₃)	Temperatur e (°C)	Stirring Speed (rpm)	Reported Yield (%)	Reported Purity (%)	Reference
1:0.85	70-80	60-80	92.6	97.50	[9]
1:1.0	80-90	80-100	79.5	94.02	[9]
1:1.1	70-80	60-80	93.5	98.32	[10]
1:1.2	70-80	60-80	95.5	98.60	[10]





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Caption: Workflow for the synthesis of 2,6-DNPC.

Protocol: Evaluation of Polymerization Inhibition



The following is a general experimental protocol to quantify the effectiveness of 2,6-DNPC as a polymerization inhibitor for styrene. This method is adapted from procedures used to evaluate similar inhibitors.[11]

Materials:

- Styrene monomer (inhibitor-free)
- 2,6-Dinitro-p-cresol (DNPC)
- Methanol
- Nitrogen gas
- Adiabatic cell reactor or similar temperature-controlled reaction vessel

Procedure:

- Prepare a stock solution of DNPC in styrene at a desired concentration (e.g., 50-500 ppm).
- Add a specific volume (e.g., 50 mL) of the DNPC-styrene solution to the reaction vessel.
- Purge the system with nitrogen to remove oxygen.
- Heat the vessel to a standard polymerization temperature (e.g., 115°C) and maintain for a set duration (e.g., 4 hours).
- After the reaction time, rapidly cool the mixture to quench the polymerization.
- Precipitate the formed polystyrene by adding an excess of methanol.
- Filter the precipitate, dry it in an oven at 100°C to remove residual monomer and methanol, and weigh the final polymer mass.
- Calculate the polymer growth percentage relative to a control sample without any inhibitor.

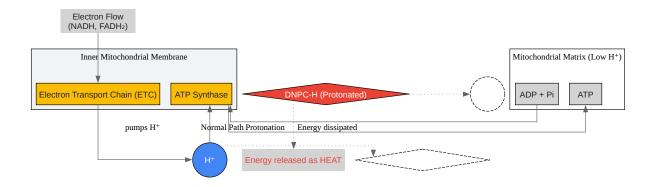
Mechanism of Action



Biological Systems: Uncoupling of Oxidative Phosphorylation

The primary mechanism of toxicity and biological activity of dinitrocresols is the uncoupling of oxidative phosphorylation in mitochondria. While most studies have focused on DNOC, the mechanism is expected to be identical for 2,6-DNPC due to their structural similarity.

Dinitrocresols are lipophilic weak acids that can diffuse across the inner mitochondrial membrane. In the acidic intermembrane space, they become protonated. They then move into the more alkaline mitochondrial matrix and release their proton, effectively shuttling protons across the membrane and bypassing the ATP synthase complex. This dissipates the proton motive force that drives ATP synthesis. The energy from electron transport is released as heat instead of being captured in ATP, leading to an increased basal metabolic rate and hyperthermia.



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Caption: Uncoupling of oxidative phosphorylation by 2,6-DNPC.



Polymerization Inhibition: Radical Scavenging

As a polymerization inhibitor, 2,6-DNPC functions as a free radical scavenger. During the thermal or auto-initiated polymerization of monomers like styrene, free radicals are formed. The phenolic hydroxyl group on DNPC can donate a hydrogen atom to a propagating polymer radical (P•), terminating the chain and forming a stable phenoxyl radical. This phenoxyl radical is resonance-stabilized and generally unreactive towards initiating new polymer chains, thus effectively inhibiting the polymerization process.

Safety and Toxicology

2,6-Dinitro-p-cresol is a toxic compound and should be handled with appropriate safety precautions. It is readily absorbed through the skin.[12] Acute toxicity data indicates it is fatal if swallowed.

- LD₅₀ (mouse, intraperitoneal): 24.8 mg/kg[12]
- Hazards: Classified as highly toxic. It is an irritant to the skin, eyes, and respiratory system.
 [12]
- Mechanism of Toxicity: The primary toxic effect is the uncoupling of oxidative phosphorylation, leading to symptoms such as profuse sweating, increased pulse and respiratory rates, fever, and in severe cases, death.[13]

All handling of 2,6-DNPC should be conducted in a well-ventilated area, using personal protective equipment, including gloves and eye protection.

This guide serves as a foundational resource for professionals engaged in research and development involving **2,6-Dinitro-p-cresol**. The provided data and protocols are intended to facilitate further investigation into its properties and applications.

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